Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Overview
Description
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, characterized by a five-membered ring containing two nitrogen atoms, is of significant interest in various scientific fields.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Result of Action
Some studies suggest that pyrazole derivatives may have antifungal and antibacterial activities
Biochemical Analysis
Biochemical Properties
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of neurotransmitters at synapses, thereby altering neural communication . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of specific proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, inhibiting or activating their function. This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor . Furthermore, it can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response . Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites in the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the use of ethanol as a solvent, where benzaldehyde and acetophenone are reacted in the presence of a base to form chalcones. These chalcones are then treated with hydrazine hydrate under controlled temperatures to yield the desired pyrazole derivative .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and microwave-assisted synthesis have been explored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1,3-Diphenyl-1h-pyrazole: Shares a similar core structure but lacks the carboxylate group.
3,5-Diphenyl-1h-pyrazole: Another closely related compound with similar properties.
Methyl 1h-pyrazole-3-carboxylate: Lacks the phenyl groups at positions 1 and 5.
Uniqueness: Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is unique due to the presence of both phenyl groups and the carboxylate ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-79-0 | |
Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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